

# The Synthetic Cannabinoid Cumyl-CH-MEGACLONE: A Technical Guide

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## Compound of Interest

Compound Name: Cumyl-CH-megaclone

Cat. No.: B8256759

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This technical guide provides an in-depth overview of the synthetic cannabinoid **Cumyl-CH-MEGACLONE**, a potent gamma-carboline derivative that has emerged on the new psychoactive substances (NPS) market. This document consolidates key chemical identifiers, pharmacological data, metabolic pathways, and detailed experimental protocols relevant to its study.

## Chemical and Pharmacological Profile

**Cumyl-CH-MEGACLONE**, first identified in Hungary in December 2018, is a synthetic cannabinoid receptor agonist (SCRA) characterized by a  $\gamma$ -carboline-1-one core.<sup>[1]</sup> Its chemical and pharmacological properties are summarized below.

## Compound Identification

Identifier	Value
CAS Number	2813950-07-9[2][3][4]
IUPAC Name	5-(cyclohexylmethyl)-2-(2-phenylpropan-2-yl)-2,5-dihydro-1H-pyrido[4,3-b]indol-1-one[1]
Alternate IUPAC Name	2,5-Dihydro-2-(1-methyl-1-phenylethyl)-5-(cyclohexylmethyl)-1H-pyrido[4,3-b]indol-1-one[3]
Molecular Formula	C <sub>27</sub> H <sub>30</sub> N <sub>2</sub> O[2]
Molar Mass	398.550 g·mol <sup>-1</sup> [3]

## Pharmacological Data at the Human Cannabinoid Receptor 1 (hCB1)

**Cumyl-CH-MEGACLONE** is a potent agonist at the hCB1 receptor, exhibiting high binding affinity and efficacy.[1]

Parameter	Value	Comparison
Binding Affinity (K <sub>i</sub> )	1.01 nM	2.5-fold higher than JWH-018[1]
Potency (EC <sub>50</sub> )	1.22 nM	-
Efficacy (E <sub>max</sub> )	143.4%	1.13-fold higher than JWH-018[1]

## Experimental Protocols

This section details the methodologies for the key experiments used to characterize **Cumyl-CH-MEGACLONE**.

### Competitive Ligand Binding Assay

This assay determines the binding affinity of **Cumyl-CH-MEGACLONE** to the hCB1 receptor by measuring its ability to compete with a radiolabeled ligand.

Objective: To determine the inhibition constant (Ki) of **Cumyl-CH-MEGACLONE** at the hCB1 receptor.

Materials:

- hCB1 receptor-expressing cell membranes (e.g., from HEK-293 or CHO cells)
- Radioligand (e.g., [<sup>3</sup>H]CP-55,940)
- Binding buffer (e.g., 50 mM Tris-HCl, 5 mM MgCl<sub>2</sub>, 1 mM CaCl<sub>2</sub>, 0.2% BSA, pH 7.4)
- Wash buffer (e.g., 50 mM Tris-HCl, 500 mM NaCl, 0.1% BSA, pH 7.4)
- Non-labeled competitor for non-specific binding (e.g., WIN 55,212-2)
- 96-well filter plates (e.g., GF/C)
- Scintillation cocktail
- Scintillation counter

Procedure:

- Prepare serial dilutions of **Cumyl-CH-MEGACLONE** in binding buffer.
- In a 96-well plate, set up triplicate wells for total binding (radioligand and membranes), non-specific binding (radioligand, membranes, and a high concentration of a non-labeled competitor), and competition binding (radioligand, membranes, and varying concentrations of **Cumyl-CH-MEGACLONE**).
- Add the hCB1 receptor-expressing cell membranes to each well.
- Add the radioligand at a concentration close to its K<sub>d</sub> value.
- Incubate the plate for 60-90 minutes at 30°C with gentle agitation.

- Terminate the reaction by rapid vacuum filtration through the filter plate.
- Wash the filters multiple times with ice-cold wash buffer to remove unbound radioligand.
- Dry the filters and add scintillation cocktail.
- Quantify the radioactivity in each well using a scintillation counter.

**Data Analysis:** The  $K_i$  value is calculated from the  $IC_{50}$  value (the concentration of **Cumyl-CH-MEGACLONE** that inhibits 50% of the specific binding of the radioligand) using the Cheng-Prusoff equation:  $K_i = IC_{50} / (1 + [L]/K_d)$ , where  $[L]$  is the concentration of the radioligand and  $K_d$  is its dissociation constant.

## Receptor Activation Assay

This assay measures the functional potency and efficacy of **Cumyl-CH-MEGACLONE** as an agonist at the hCB1 receptor. A common method involves measuring the modulation of cyclic AMP (cAMP) levels.

**Objective:** To determine the  $EC_{50}$  and  $E_{max}$  of **Cumyl-CH-MEGACLONE** at the hCB1 receptor.

### Materials:

- hCB1 receptor-expressing cells (e.g., CHO-K1)
- Assay medium (e.g., DMEM/F12 with 0.1% BSA)
- Forskolin (to stimulate adenylyl cyclase)
- Reference agonist (e.g., JWH-018)
- cAMP detection kit (e.g., HTRF or ELISA-based)

### Procedure:

- Culture the hCB1-expressing cells in 96-well plates.
- On the day of the assay, replace the culture medium with assay medium.

- Prepare serial dilutions of **Cumyl-CH-MEGACLONE** and the reference agonist in assay medium.
- Add the different concentrations of the test compounds to the cells.
- Add a fixed concentration of forskolin to all wells to stimulate cAMP production.
- Incubate for a specified time (e.g., 30 minutes) at 37°C.
- Lyse the cells and measure the intracellular cAMP levels using a suitable detection kit.

**Data Analysis:** The EC<sub>50</sub> value is determined by plotting the cAMP levels against the log concentration of **Cumyl-CH-MEGACLONE** and fitting the data to a sigmoidal dose-response curve. The E<sub>max</sub> is the maximum response observed and is often expressed as a percentage of the response of a reference full agonist.

## Metabolite Identification using LC-QTOF-MS

This method is used to identify the phase I metabolites of **Cumyl-CH-MEGACLONE** in biological samples.

**Objective:** To identify the major phase I metabolites of **Cumyl-CH-MEGACLONE**.

**Materials:**

- Biological matrix (e.g., human liver microsomes, urine samples)
- Cofactors for metabolism (e.g., NADPH regenerating system for in vitro assays)
- $\beta$ -glucuronidase (for urine sample preparation)
- Solvents for extraction (e.g., acetonitrile, formic acid)
- Liquid chromatography-quadrupole time-of-flight mass spectrometer (LC-QTOF-MS)

**Procedure:**

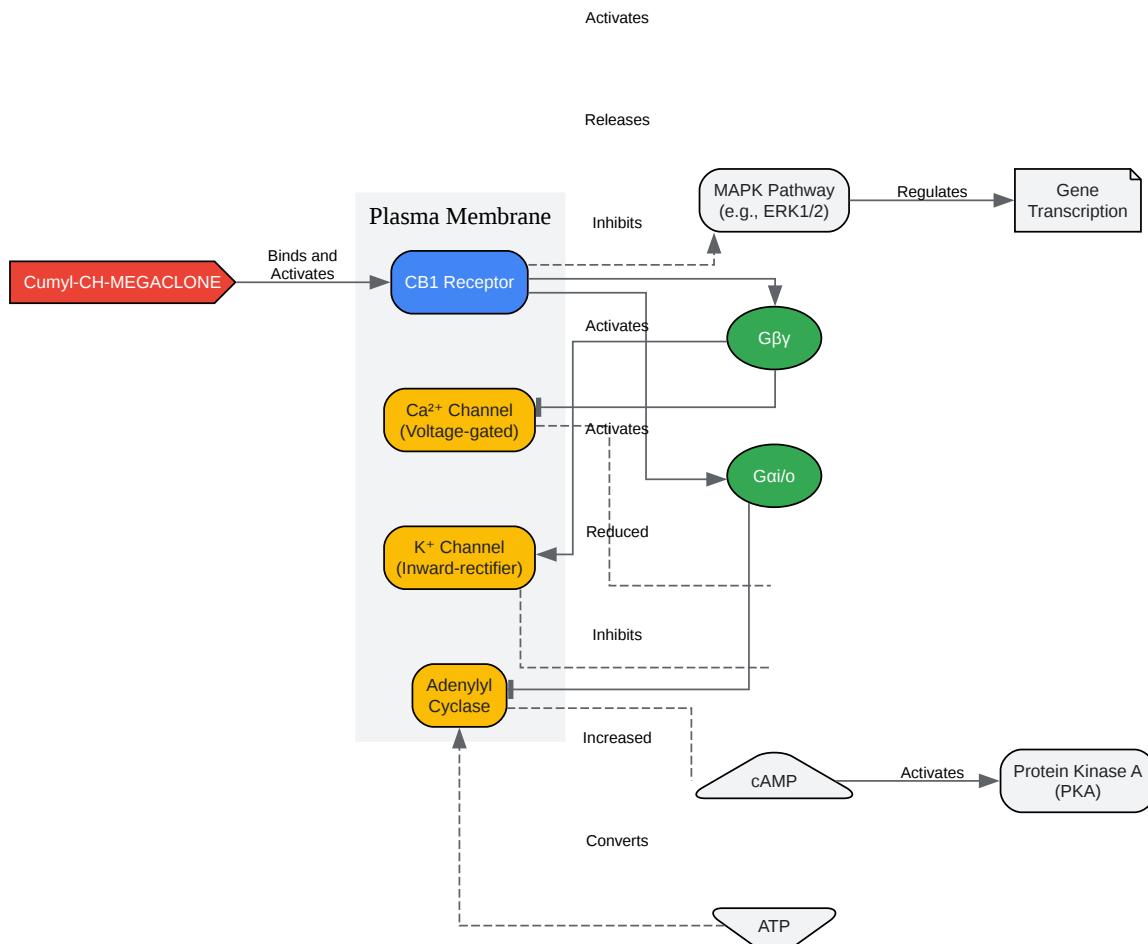
- In vitro metabolism: Incubate **Cumyl-CH-MEGACLONE** with human liver microsomes in the presence of an NADPH regenerating system.

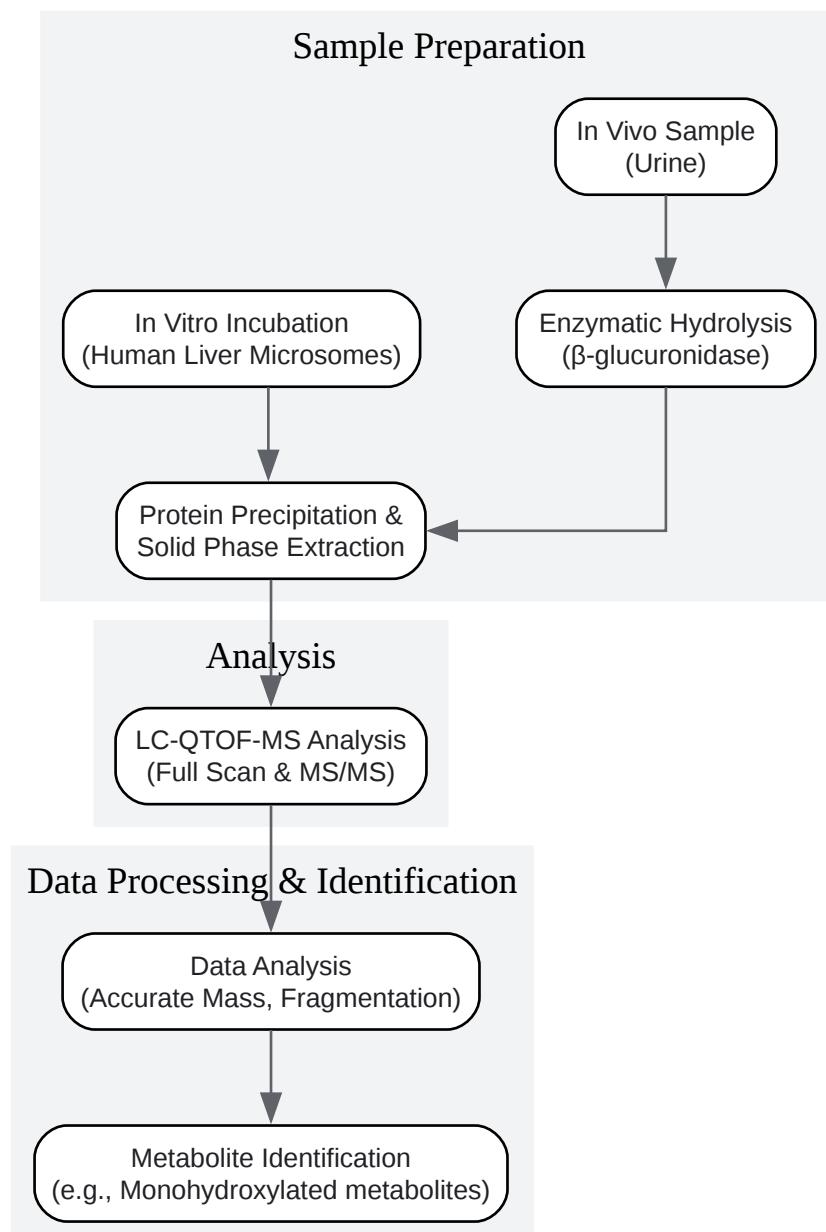
- Sample preparation (urine): Treat urine samples with  $\beta$ -glucuronidase to cleave glucuronide conjugates, followed by protein precipitation with a solvent like acetonitrile.
- LC Separation: Inject the prepared sample into an LC system equipped with a suitable column (e.g., C18). Use a gradient elution with mobile phases such as water and acetonitrile, both containing a small amount of formic acid, to separate the metabolites.
- MS Detection: Analyze the eluent using a QTOF mass spectrometer in positive electrospray ionization mode. Acquire full-scan MS data and fragmentation data (MS/MS) for precursor ions of potential metabolites.
- Data Analysis: Identify metabolites by comparing their retention times and mass spectra (including accurate mass and fragmentation patterns) with those of the parent compound and predicted metabolic transformations (e.g., hydroxylation, N-dealkylation).

## Signaling Pathways and Workflows

### CB1 Receptor Signaling Pathway

**Cumyl-CH-MEGACLONE**, as a CB1 receptor agonist, activates a cascade of intracellular signaling events. The primary pathway involves the coupling to Gi/o proteins, leading to the inhibition of adenylyl cyclase and modulation of ion channels.





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